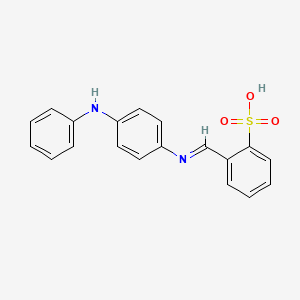

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-

Description

Structural and Functional Significance of Benzenesulfonic Acid Moieties

Benzenesulfonic acid derivatives are characterized by a sulfonic acid group (–SO₃H) directly bonded to an aromatic ring. This moiety imparts distinct physicochemical properties, including high solubility in polar solvents, strong acidity (pKa ≈ −2), and capacity for zwitterionic stabilization. In benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- , the sulfonic acid group at the ortho-position creates a polar domain that enhances molecular stability through intramolecular hydrogen bonding and electrostatic interactions.

Table 1: Key Molecular Properties of Benzenesulfonic Acid, 2-(((4-(Phenylamino)phenyl)Imino)Methyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₃S | |

| Molecular Weight | 352.4 g/mol | |

| IUPAC Name | 2-[(4-Anilinophenyl)iminomethyl]benzenesulfonic acid | |

| Crystal System | Monoclinic (zwitterionic form) |

The sulfonic acid group’s electron-withdrawing nature also modulates the electronic environment of the adjacent imine (–N=CH–) group, facilitating conjugation across the aromatic system. This electronic delocalization is critical for applications in catalysis and materials science, where charge transfer processes are essential.

Role of Schiff Base Linkages in Coordination Chemistry and Materials Science

Schiff bases, formed via condensation of primary amines and carbonyl compounds, are versatile ligands in coordination chemistry due to their imine (–N=CH–) group’s ability to bind metal ions. In benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- , the imine linkage bridges the benzenesulfonic acid core and a 4-anilinophenyl group, creating a planar geometry conducive to metal chelation.

Molecular Docking and Metal Complexation

Computational studies reveal that the imine nitrogen and sulfonic oxygen atoms participate in coordinating transition metals such as cobalt(II) and chromium(III). For example, in cobalt complexes, the imine nitrogen acts as a σ-donor, while the sulfonic oxygen forms secondary interactions, stabilizing octahedral geometries:

$$

\text{Co}^{2+} + \text{Ligand} \rightarrow [\text{Co(L)(H}2\text{O)}2]^{2+} \quad \text{(L = Schiff base)}

$$

Table 2: Comparative Analysis of Schiff Base-Metal Complexes

| Metal Ion | Coordination Geometry | Key Interactions | Application |

|---|---|---|---|

| Co(II) | Octahedral | Imine (N), Sulfonic (O) | Catalytic oxidation |

| Cr(III) | Octahedral | Imine (N), Hydroxyl (O) | Sensor materials |

The compound’s bifunctional design (sulfonic acid + Schiff base) enables dual utility: (1) the sulfonic group enhances aqueous solubility for biological applications, and (2) the imine group supports redox-active metal coordination for catalytic cycles. Recent studies highlight its potential in designing enzyme inhibitors, where the sulfonic acid moiety disrupts protein active sites, while the Schiff base stabilizes inhibitor-enzyme interactions.

Properties

CAS No. |

72968-79-7 |

|---|---|

Molecular Formula |

C19H16N2O3S |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid |

InChI |

InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24) |

InChI Key |

BKTWCHYMSWDLAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonic acid with 4-(phenylamino)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Sulfonation

While the compound already contains a sulfonic acid group, further sulfonation is limited due to steric hindrance from bulky substituents.

Alkylation/Arylation

The sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution reactions, though this is less common due to the stability of the sulfonic acid moiety.

Condensation Reactions

The imino group (-NH-C=) participates in:

-

Hydrolysis : Converts imines to ketones/amines under acidic conditions.

-

Nucleophilic Attack : Reacts with alcohols, thiols, or amines to form new bonds.

Acid-Base Reactions

The sulfonic acid group (-SO₃H) is highly acidic (pKa ≈ -2.8) and can:

-

Act as a Brønsted Acid : Protonate basic substrates.

-

Form Salts : React with bases (e.g., NaOH) to yield sulfonate salts.

Pharmaceutical Intermediates

Serves as a scaffold for synthesizing bioactive compounds due to its:

-

Aromatic Rings : Enable π-π interactions with biological targets.

-

Functional Groups : Provide sites for further derivatization (e.g., alkylation).

Material Science

Used in dye and pigment synthesis due to its:

-

Lightfastness : Enhanced by aromatic rings and electron-withdrawing groups.

-

Solubility : Sulfonic acid group improves water solubility for industrial processes.

Structural and Analytical Data

Research Gaps

-

Limited direct biological activity data for this specific derivative.

-

Reaction kinetics and thermodynamics under varying conditions require further study.

This compound’s reactivity is shaped by its sulfonic acid group and aromatic substituents, making it versatile for applications in organic synthesis and materials science. Further research is needed to fully characterize its behavior in diverse chemical environments.

Scientific Research Applications

Benzenesulfonic acid, 2-[[[4-(Phenylamino)phenyl]imino]methyl]- is a chemical compound with the molecular formula C19H16N2O3S . It is also referred to as Benzenesulfonic acid, o-[N-(p-anilinophenyl) .

Regulatory Information

- Based on the search results from Canada.ca, several benzenesulfonic acid derivatives have been assessed under the Canadian Environmental Protection Act (CEPA). These assessments determine whether the substances meet the criteria outlined in subsection 73(1) of CEPA .

- For example, Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-, did not meet the specified criteria under CEPA . Similarly, Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, disodium salt, also did not meet the criteria .

- However, some compounds, such as Benzenesulfonic acid, 2(or 5)-[[1-amino-4-[[3-[[(chloroacetyl)amino]methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenyl]oxy]-5(or 2)-(1,1-dimethylethyl)-, monosodium salt and Benzenesulfonic acid, 2(or 5)-[[1-benzoyl-2,7-dihydro-2,7-dioxo-6-[(sulfophenyl)amino]-3H-dibenz[f,ij]isoquinolin-4-yl]oxy]-5(or 2)-(1,1-dimethylpropyl)-, disodium salt, did meet the criteria under subsection 73(1) of CEPA .

- These assessments are detailed in the "Categorization of chemical substances web page" and the "Detailed categorization results of the Domestic Substances List," which are available through Open Data .

Potential Applications

While specific applications for Benzenesulfonic acid, 2-[[[4-(Phenylamino)phenyl]imino]methyl]- are not detailed in the provided search results, the presence of phenyl groups, imine groups, and sulfonic acid moieties suggests potential uses in various fields:

- Dyes and Pigments : Compounds containing phenyl and imino groups are often used in the synthesis of dyes and pigments . The sulfonic acid group can enhance water solubility, which is a desirable property for dyes used in textile and paper industries.

- Antibacterial Agents : Research indicates that similar compounds, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been evaluated for their potential as antibacterial agents .

- Chemical Intermediate : It may serve as an intermediate in the production of more complex chemicals . The presence of the sulfonic acid group allows for further chemical modifications and functionalization.

- Surfactants and Detergents : Benzenesulfonic acid derivatives are commonly used as surfactants and detergents . The combination of hydrophobic (phenyl) and hydrophilic (sulfonic acid) groups makes them effective in reducing surface tension between liquids.

Data Table

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s iminomethyl bridge differentiates it from analogous benzenesulfonic acids. Key comparisons include:

2.1.1. Benzenesulfonic Acid, 3-((4-(Phenylamino)phenyl)azo)- (Metanil Yellow; CAS 587-98-4)

- Structure: Contains an azo (-N=N-) group instead of an iminomethyl bridge.

- Properties: Azo groups are strong chromophores, making Metanil Yellow a vibrant acid dye (λmax ~450 nm). Higher molar absorptivity compared to imino derivatives due to extended conjugation .

- Applications : Textile dyeing, pH indicator (transition range pH 1.2–3.2) .

2.1.2. 4-(Phenylamino)benzenesulfonic Acid (N-Phenylsulfanilic Acid; CAS 101-57-5)

- Structure: Lacks the iminomethyl bridge; features a direct sulfonic acid and phenylamino group.

- Properties: Melting point: 206°C; highly soluble in water and ethanol. Used as an intermediate in sulfa drug synthesis .

- Key Difference: The absence of the iminomethyl group reduces steric hindrance, enhancing its solubility and reactivity in aqueous media.

2.1.3. Benzenesulfonic Acid, 5-Amino-2,4-dimethyl- (CAS N/A)

- Structure: Amino and methyl substituents at positions 2, 4, and 4.

- Properties :

Physicochemical Properties

| Compound | Molecular Weight | Substituents | Solubility | Melting Point (°C) | Key Functional Group |

|---|---|---|---|---|---|

| Target Compound | ~341.4* | Iminomethyl, phenylamino, sulfonic acid | Moderate in polar solvents | Not reported | -CH=N- bridge |

| Metanil Yellow (CAS 587-98-4) | 375.38 | Azo, phenylamino, sulfonic acid | Water-soluble | Not reported | -N=N- |

| N-Phenylsulfanilic Acid (CAS 101-57-5) | 249.29 | Phenylamino, sulfonic acid | vs H2O, EtOH | 206 | Direct C-N linkage |

| 5-Amino-2,4-dimethylbenzenesulfonic acid | 201.05 | Amino, methyl, sulfonic acid | Moderate in H2O | Not reported | -NH2, -CH3 |

*Calculated based on molecular formula.

Biological Activity

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-, is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound is a derivative of benzenesulfonic acid, characterized by the presence of an imino group and an amino group attached to a phenyl ring. The biological activity of benzenesulfonic acid derivatives has garnered attention in medicinal chemistry, particularly for their roles as intermediates in drug synthesis and their potential therapeutic applications.

Benzenesulfonic acid itself is known for its high water solubility and strong acidic properties, with a pKa of approximately -2.8. The synthesis of benzenesulfonic acid derivatives typically involves sulfonation reactions, which introduce the sulfonic acid group into the aromatic ring. The structural complexity of 2-(((4-(phenylamino)phenyl)imino)methyl)- contributes to its unique chemical properties, making it a candidate for various biological interactions.

Antibacterial and Antifungal Properties

Compounds containing sulfonic acid groups have been studied for their antibacterial and antifungal properties. Although specific biological activity data for 2-(((4-(phenylamino)phenyl)imino)methyl)- is limited, related benzenesulfonamide derivatives have shown promising results in various studies:

- Study on Perfusion Pressure : Research evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The compound 4-(2-amino-ethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential cardiovascular effects .

- Molecular Docking Studies : Theoretical studies have indicated that some sulfonamides act as calcium channel inhibitors, which may underlie their biological activity. For instance, docking analyses showed that certain derivatives bind effectively to calcium channels, influencing cardiovascular parameters .

Antifungal Activity

In related research, compounds with similar structural motifs have exhibited significant antifungal activity. For example, derivatives tested against Candida albicans showed good binding at the active site of cytochrome P450 lanosterol 14α-demethylase, a key enzyme in ergosterol synthesis . This inhibition leads to compromised fungal cell integrity and function.

Summary of Biological Activities

Case Study 1: Cardiovascular Effects

In a study exploring the effects of benzenesulfonamide derivatives on coronary resistance, researchers found that specific compounds significantly reduced perfusion pressure compared to controls. This suggests that these compounds may interact with cardiovascular biomolecules to elicit physiological changes .

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal properties of synthesized oxadiazole thiones, which share structural similarities with benzenesulfonic acid derivatives. These compounds were shown to inhibit fungal growth effectively through molecular docking studies that revealed strong interactions with key enzymes involved in fungal metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.